REACTION_SMILES
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[CH3:11][C:12]([O-:13])=[O:14].[CH:15]([OH:16])=[O:17].[NH2:1][n:2]1[c:3]([C:7](=[O:8])[NH2:9])[cH:4][cH:5][cH:6]1.[Na+:10]>>[NH:1]([n:2]1[c:3]([C:7](=[O:8])[NH2:9])[cH:4][cH:5][cH:6]1)[CH:12]=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1cccn1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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NC(=O)c1cccn1NC=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |